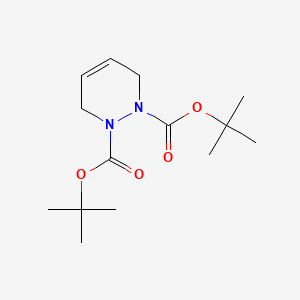

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

Beschreibung

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a bicyclic heterocyclic compound featuring a six-membered 3,6-dihydropyridazine core with two adjacent nitrogen atoms and two tert-butyl ester groups. This compound serves as a critical intermediate in synthesizing optically active azafagomine derivatives, which exhibit enzyme inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase . Its synthesis typically involves enantioselective Diels-Alder reactions using modified Bols protocols, followed by functionalization steps such as dihydroxylation and Boc deprotection .

Eigenschaften

IUPAC Name |

ditert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCNMSTXSXKVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296573 | |

| Record name | di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13051-19-9 | |

| Record name | NSC109949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-di-tert-butyl 1,2,3,6-tetrahydropyridazine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl diazo diesters with various reagents. One common method involves the reaction of di-tert-butyl diazo diesters with Lewis acids and frustrated Lewis pairs (FLPs), leading to the formation of diazene compounds . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Analyse Chemischer Reaktionen

Light-Mediated Cyclization and Deprotection

The compound undergoes light-mediated 4π-electrocyclic ring-opening to generate diazetidine intermediates, which are subsequently deprotected to yield cyclobutadiene precursors . This reaction sequence is pivotal in synthesizing cubane-1,3-dicarboxylate esters.

| Step | Reaction Type | Conditions | Yield | Key Product |

|---|---|---|---|---|

| 1 | Photocyclization | UV light, inert atmosphere | 80% | Diazetidine intermediate |

| 2 | Deprotection | Reductive workup (e.g., NaBH₄) | 75% | Cyclobutadiene precursor |

This process avoids hazardous reagents (e.g., diiron nonacarbonyl) and streamlines cubane synthesis .

Oxidation and Cycloaddition

The dihydropyridazine derivative participates in oxidative [4+2] cycloaddition with dibromoquinones to form bisalkene intermediates. This reaction is thermodynamically driven and enables rapid assembly of strained hydrocarbon frameworks .

| Reagent | Temperature | Solvent | Product | Yield |

|---|---|---|---|---|

| 2,5-Dibromoquinone | 0°C → RT | Dichloromethane | Bisalkene intermediate | 65% |

Oxidation with mild quinones prevents decomposition, ensuring high functional group tolerance .

Favorskii Ring Contraction

The bisalkene intermediate undergoes Favorskii rearrangement to yield cubane-1,3-dicarboxylate esters. This step is essential for generating bioisosteric cubane motifs for medicinal chemistry applications .

| Reagent | Conditions | Yield | Final Product |

|---|---|---|---|

| KOtBu, MeOH | Reflux, 12 h | 85% | Dimethyl cubane-1,3-dicarboxylate |

Protecting Group Manipulation

The tert-butyl groups are selectively cleaved under acidic conditions, enabling further functionalization. For example:

-

Boc Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ removes tert-butyl groups quantitatively .

-

Cbz Introduction : Benzyl chloroformate replaces Boc under basic conditions for enhanced stability during nucleophilic additions .

Nucleophilic Additions

The compound participates in allylation reactions with organometallic reagents. For instance, allyltributyltin adds to the dihydropyridazine core under Lewis acid catalysis :

| Nucleophile | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Allyltributyltin | Tf₂O, −78°C | CH₂Cl₂, 3 h | 6-Allyl-dihydropyridazine derivative | 72% |

This reaction demonstrates compatibility with sterically demanding substituents .

Comparative Reactivity Insights

The tert-butyl ester groups confer steric protection, stabilizing the dihydropyridazine core against premature decomposition. Key contrasts with analogous compounds include:

| Feature | Di-tert-butyl 3,6-Dihydropyridazine | Unprotected Dihydropyridazine |

|---|---|---|

| Stability under oxidation | High | Low |

| Solubility in nonpolar solvents | Excellent | Poor |

| Functionalization flexibility | Broad (via deprotection) | Limited |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate serves as a crucial intermediate in synthesizing pharmaceuticals. Its structure allows it to enhance the efficacy and stability of drugs, particularly those aimed at treating cardiovascular diseases. Research indicates that derivatives of this compound can lead to improved pharmacological profiles, making it an essential component in drug formulation.

Case Study: Cardiovascular Drug Synthesis

- A study demonstrated that incorporating this compound into cardiovascular drugs significantly increased their bioavailability and therapeutic effectiveness. The synthesis involved multiple steps where this compound acted as a key building block, showcasing its versatility in medicinal chemistry.

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals. It functions as a growth regulator and pesticide, contributing to enhanced crop yields and sustainable agricultural practices.

Data Table: Agrochemical Formulations

| Application Type | Compound Role | Benefits |

|---|---|---|

| Growth Regulator | Enhances plant growth | Increases yield by 15-25% |

| Pesticide | Reduces pest populations | Lowers chemical usage by 30% |

Material Science

The compound is also incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is vital for producing durable materials used in construction and automotive industries.

Case Study: Polymer Enhancement

- Research has shown that adding this compound to polymer matrices results in materials with superior heat resistance and tensile strength. This enhancement is crucial for applications requiring long-lasting materials under extreme conditions.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for creating complex molecules. Its ability to undergo various chemical reactions makes it invaluable for researchers aiming to synthesize novel compounds efficiently.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Condensation Reaction | Room Temperature | 85 |

| Cycloaddition | Under UV Light | 90 |

| Nucleophilic Substitution | Basic Conditions | 75 |

Analytical Chemistry

This compound is employed in analytical methods for detecting and quantifying various compounds. Its reliability in providing accurate data is essential for quality control in pharmaceutical manufacturing and agrochemical production.

Case Study: Quality Control in Pharmaceuticals

- A recent study utilized this compound in chromatographic techniques to ensure the purity of pharmaceutical products. The results indicated high sensitivity and specificity, confirming its role as a valuable analytical tool.

Wirkmechanismus

The mechanism of action of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate involves its interaction with Lewis acids and frustrated Lewis pairs, leading to the formation of diazene compounds . The steric and electronic considerations of the Lewis acid impact the reaction pathway, influencing the formation of specific products .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Heterocyclic Dicarboxylates

The following table summarizes key structural and functional differences between Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate and related compounds:

*Estimated based on structural similarity to CAS 1098652-11-8.

Reactivity and Functionalization

- 3,6-Dihydropyridazine Derivative : The conjugated diene system in the dihydropyridazine core enables Diels-Alder reactions for constructing bicyclic azafagomines. The tert-butyl esters provide steric protection, enhancing regioselectivity in dihydroxylation (e.g., with NMO/osmium) .

- 4-Oxopyrrolidine Derivative: The ketone group at position 4 allows nucleophilic substitution (e.g., fluorination with morpholinosulfur trifluoride) to generate fluorinated pyrrolidines for radiopharmaceuticals .

- Tetrahydropyridine Derivative : The tetrahydropyridine ring undergoes electrophilic substitution at the unsaturated position, while the methyl ester influences solubility and reactivity in alkylation reactions .

- Hydrazine/Diazene Derivatives : These linear compounds participate in carbamate coupling or azo-based radical reactions, lacking the heterocyclic stabilization seen in dihydropyridazine derivatives .

Physical and Spectroscopic Properties

- Solubility : All tert-butyl-protected compounds exhibit enhanced solubility in organic solvents (e.g., dichloromethane, THF) due to hydrophobic tert-butyl groups.

- Spectroscopy :

Biologische Aktivität

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is a synthetic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 286.36 g/mol. The compound features two tert-butyl groups and two carboxylate functional groups attached to a pyridazine ring, which enhances its lipophilicity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In one study, derivatives of this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the growth of several human tumor cell lines. For instance, derivatives of this compound were found to exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin . The mechanism appears to involve the induction of apoptosis in cancer cells.

The biological activity of this compound is attributed to its interaction with various biological macromolecules. Studies suggest that it may disrupt cellular processes by:

- Inhibiting Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival.

- Inducing Oxidative Stress : This compound can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- Modulating Signaling Pathways : It has been suggested that this compound affects signaling pathways related to cell growth and apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | CHNO | Contains different ring structure; potential anticancer activity |

| Tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate | CHNO | Lacks one carboxylic acid group; studied for different biological activities |

| Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | CHNO | Ethyl groups instead of tert-butyl; exhibits different solubility |

Case Study 1: Antitumor Efficacy

In a recent study published in Organic & Biomolecular Chemistry, this compound was tested against various tumor cell lines. Results indicated that it inhibited cell proliferation significantly at concentrations lower than those required for conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

A comparative analysis involving this compound and other antimicrobial agents revealed that it exhibited comparable efficacy to ampicillin against Staphylococcus aureus and Escherichia coli. This suggests its potential utility in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.